molecular formula C6H5ClN2O2 B1586791 2-Chloro-6-methyl-3-nitropyridine CAS No. 56057-19-3

2-Chloro-6-methyl-3-nitropyridine

Cat. No. B1586791
CAS RN: 56057-19-3
M. Wt: 172.57 g/mol
InChI Key: UIEVSGOVFXWCIK-UHFFFAOYSA-N
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Description

“2-Chloro-6-methyl-3-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 . It is a solid substance at 20°C . It is also known by other names such as “2-Chloro-6-methyl-3-nitropyridine”, “6-Chloro-5-nitro-2-picoline”, and "6-Chloro-5-nitro-2-picoline" .


Synthesis Analysis

The synthesis of nitropyridine derivatives involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methyl-3-nitropyridine” consists of a pyridine ring with a chlorine atom attached at the 2nd position, a methyl group at the 6th position, and a nitro group at the 3rd position .


Chemical Reactions Analysis

The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

“2-Chloro-6-methyl-3-nitropyridine” is a solid substance at 20°C . It is soluble in methanol

Scientific Research Applications

1. Vibrational and Conformational Analysis

2-Chloro-6-methyl-3-nitropyridine has been studied for its vibrational, conformational, and electronic structures. These studies, performed using spectroscopic analysis and quantum chemical calculations, are vital for understanding the molecule's properties. For instance, Arjunan et al. (2012) conducted a comparative study on 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine, analyzing temperature-dependent thermodynamic properties, atomic charges, and electronic exchange interactions (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

2. Synthesis and Optical Properties

This compound is also significant in the synthesis of complex molecules. Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, examining its structure and optical properties through X-ray and spectroscopic analysis (Jukić, Cetina, Halambek, & Ugarković, 2010).

3. Chemical Reactivity Studies

Research has also focused on the chemical reactivity of derivatives of 2-chloro-6-methyl-3-nitropyridine. Szpakiewicz and Wolniak (1999) explored the oxidative methylamination of nitropyridines, including 2- and 6-chloro derivatives (Szpakiewicz & Wolniak, 1999).

4. Molecular Electrostatic and NMR Analyses

The molecular electrostatic potential, NBO, electronic properties, and NMR chemical shifts of derivatives of 2-chloro-6-methyl-3-nitropyridine have been investigated. Velraj, Soundharam, and Sridevi (2015) provided insights into the stability and charge delocalization of these molecules (Velraj, Soundharam, & Sridevi, 2015).

5. Intermediates in Synthetic Fibers

This compound has also been used as an intermediate in the synthesis of synthetic fibers. Bell, Day, and Peters (1967) investigated arylaminonitropyridines derived from 2-chloro-3-nitropyridine for their ultraviolet absorption properties (Bell, Day, & Peters, 1967).

properties

IUPAC Name

2-chloro-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEVSGOVFXWCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361475
Record name 2-chloro-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-3-nitropyridine

CAS RN

56057-19-3
Record name 2-chloro-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methyl-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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